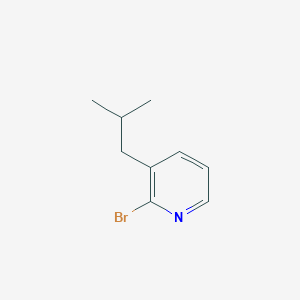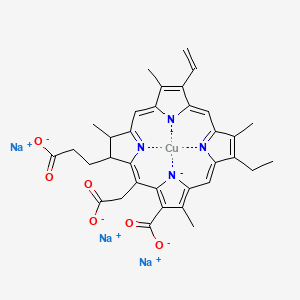
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium typically involves the following steps:
Porphyrin Core Synthesis: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Functional Group Modification: The carboxy and carboxymethyl groups are introduced through subsequent reactions involving carboxylation and alkylation.
Final Product Formation: The trisodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and ethyl groups.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes are common products.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound is used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Sensing: It serves as a sensor for detecting metal ions due to its ability to form complexes.
Biology
Enzyme Mimicry: The compound mimics the activity of natural enzymes, making it useful in biochemical studies.
Drug Delivery: It is explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound is investigated for its potential in photodynamic therapy for cancer treatment.
Antimicrobial Agents: It shows promise as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry
Material Science: The compound is used in the development of advanced materials such as conductive polymers and nanomaterials.
Environmental Applications: It is employed in environmental remediation processes to remove pollutants.
作用機序
The compound exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst by providing a reactive site for chemical reactions, lowering the activation energy.
Complex Formation: It forms complexes with metal ions, which can then participate in various biochemical and chemical processes.
Photodynamic Activity: Upon exposure to light, the compound generates reactive oxygen species that can damage cellular components, making it effective in photodynamic therapy.
類似化合物との比較
Similar Compounds
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Zincate, trisodium
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Ferrate, trisodium
Uniqueness
The uniqueness of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium lies in its specific metal ion (copper) and the resulting properties. The copper ion imparts unique catalytic and photodynamic properties that are not observed in its zincate or ferrate counterparts.
特性
分子式 |
C34H31CuN4Na3O6-2 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC名 |
trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate;copper |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;;3*+1/p-5 |
InChIキー |
YKCWYYUZRLTDJY-UHFFFAOYSA-I |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
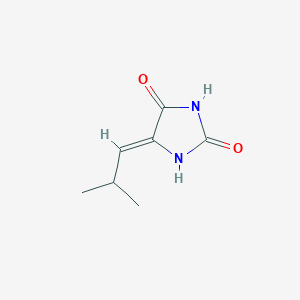
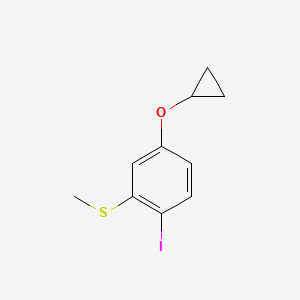



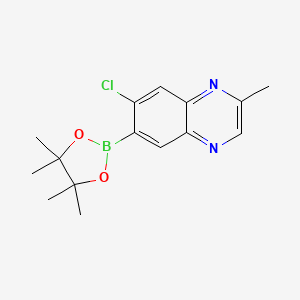

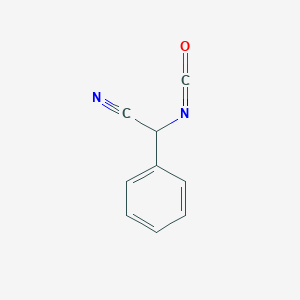
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
